molecular formula C15H14N2OS B11489242 N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide

N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B11489242
M. Wt: 270.4 g/mol
InChI Key: ZHRQVXLWRDZUOG-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide is a compound that features both thiophene and indole moieties. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide typically involves the condensation of 2-thiopheneethylamine with indole-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to its combined thiophene and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)-1H-indole-3-carboxamide

InChI

InChI=1S/C15H14N2OS/c18-15(16-8-7-11-4-3-9-19-11)13-10-17-14-6-2-1-5-12(13)14/h1-6,9-10,17H,7-8H2,(H,16,18)

InChI Key

ZHRQVXLWRDZUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC3=CC=CS3

Origin of Product

United States

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